4-(2,4-dimethylphenoxy)-N-[4-(morpholin-4-yl)phenyl]butanamide
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Overview
Description
4-(2,4-dimethylphenoxy)-N-[4-(morpholin-4-yl)phenyl]butanamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a butanamide backbone with a 2,4-dimethylphenoxy group and a morpholin-4-ylphenyl group attached to it. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dimethylphenoxy)-N-[4-(morpholin-4-yl)phenyl]butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 2,4-dimethylphenoxy group: This can be achieved by reacting 2,4-dimethylphenol with an appropriate halogenating agent, such as thionyl chloride, to form 2,4-dimethylphenyl chloride.
Attachment of the butanamide backbone: The 2,4-dimethylphenyl chloride is then reacted with butanamide in the presence of a base, such as sodium hydroxide, to form the intermediate product.
Introduction of the morpholin-4-ylphenyl group: The final step involves reacting the intermediate product with 4-morpholin-4-ylphenylamine under suitable conditions, such as heating in the presence of a catalyst, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes to ensure consistent quality and quantity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dimethylphenoxy)-N-[4-(morpholin-4-yl)phenyl]butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy or morpholinyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
4-(2,4-dimethylphenoxy)-N-[4-(morpholin-4-yl)phenyl]butanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2,4-dimethylphenoxy)-N-[4-(morpholin-4-yl)phenyl]butanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.
Comparison with Similar Compounds
4-(2,4-dimethylphenoxy)-N-[4-(morpholin-4-yl)phenyl]butanamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 4-(2,4-dimethylphenoxy)-N-(4-piperidin-4-ylphenyl)butanamide, 4-(2,4-dimethylphenoxy)-N-(4-pyrrolidin-4-ylphenyl)butanamide.
Uniqueness: The presence of the morpholin-4-yl group distinguishes it from other similar compounds, potentially leading to different chemical reactivity and biological activity.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-(2,4-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-17-5-10-21(18(2)16-17)27-13-3-4-22(25)23-19-6-8-20(9-7-19)24-11-14-26-15-12-24/h5-10,16H,3-4,11-15H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZLOVTYTZQVSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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